N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound with potential applications in various scientific fields. It consists of a complex molecular structure that integrates elements of thienopyrimidine and triazole, making it a unique and versatile chemical entity.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-(1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3S/c19-9(5-17-7-13-6-15-17)14-2-3-18-11(20)10-8(1-4-22-10)16-12(18)21/h1,4,6-7H,2-3,5H2,(H,14,19)(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSXCHCVQOCDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=O)N(C2=O)CCNC(=O)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves multi-step reactions. A common route includes:
Synthesis of the thienopyrimidine core by cyclization of appropriate thiophene and pyrimidine derivatives under reflux conditions.
Introduction of the 2,4-dioxo functionality through selective oxidation reactions.
Coupling of the 2-(1H-1,2,4-triazol-1-yl)acetyl group via nucleophilic substitution.
Industrial Production Methods
Industrial production often employs scalable chemical processes:
Bulk synthesis of intermediates under controlled conditions.
Optimization of reaction parameters to enhance yield and purity.
Use of catalysis to increase efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo several types of chemical reactions:
Oxidation: : Introduction of oxygen functionalities under controlled conditions.
Reduction: : Conversion to alcohol or amine derivatives using reducing agents like sodium borohydride.
Substitution: : Replacement of specific functional groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Alkyl halides or acyl chlorides in the presence of base catalysts.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Conversion to corresponding alcohols or amines.
Substitution: : Generation of derivatives with varied functional groups.
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure that includes a thieno[3,2-d]pyrimidine moiety and a triazole ring. The presence of these heterocycles contributes to its biological activity. The molecular formula is C12H13N5O3S, and it exhibits properties characteristic of both anti-inflammatory and analgesic agents.
Anti-inflammatory Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines, including the compound , have shown promising anti-inflammatory effects. For instance, studies have demonstrated that related compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A study highlighted that certain thienotriazolopyrimidine derivatives displayed anti-inflammatory activity comparable to diclofenac sodium in various models of inflammation .
Analgesic Effects
The analgesic properties of this compound have been evaluated in several studies. In particular, the compound has been tested using formalin-induced pain models, revealing its potential to alleviate pain effectively while maintaining a favorable safety profile .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can interact effectively with COX-2 enzymes and other inflammatory mediators, which may elucidate its mechanism of action as an anti-inflammatory agent .
Safety and Toxicity Profiles
Safety assessments have shown that many thieno[3,2-d]pyrimidine derivatives possess high gastrointestinal safety levels and are well tolerated in experimental models. For example, compounds with similar structures demonstrated high safety margins (ALD50 > 0.4 g/kg), indicating low toxicity .
Case Study 1: Synthesis and Evaluation
A study synthesized a series of thienotriazolopyrimidine derivatives to investigate their pharmacological profiles. The findings revealed that specific derivatives exhibited remarkable anti-inflammatory and analgesic activities while showing minimal side effects compared to traditional NSAIDs .
Case Study 2: In Silico Studies
In silico studies utilizing molecular docking provided insights into the binding interactions between the compound and COX-2 enzymes. These studies suggested modifications that could enhance efficacy while reducing potential side effects associated with existing medications .
Mechanism of Action
The mechanism by which N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide exerts its effects can be linked to its molecular interactions with specific biological targets. It may:
Bind to enzyme active sites: : Inhibiting or modulating enzymatic activity.
Interact with cellular receptors: : Altering signal transduction pathways.
Influence gene expression: : Affecting cellular processes and function.
Comparison with Similar Compounds
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide stands out due to its unique integration of thienopyrimidine and triazole structures. Similar compounds include:
2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidines: : Possess a simpler structure and are less versatile.
1H-1,2,4-triazol-1-yl derivatives: : Have a broader range of biological activities but lack the dual functionality present in the target compound.
This compound is truly a compound of significant interest, offering potential insights and applications across various scientific domains. How does this fit into your current research interests?
Biological Activity
The compound N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core linked to a triazole moiety. The molecular formula is CHNOS, with a molecular weight of approximately 306.34 g/mol. The presence of the dioxo group contributes to its reactivity and potential biological interactions.
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit various kinases involved in cancer progression. The compound may share similar mechanisms of action, potentially targeting pathways such as the Akt signaling pathway, which is crucial in cell proliferation and survival .
Table 1: Summary of Anticancer Activities of Thienopyrimidine Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| TAK-0001 | Breast | 12.5 | Akt inhibition |
| ND-630 | Hepatocellular carcinoma | 15.0 | Lipogenesis reduction |
| Firsocostat | NASH | 10.0 | De novo lipogenesis inhibition |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Thienopyrimidine derivatives have been reported to exhibit activity against various bacterial strains. For example, related compounds demonstrate significant inhibition against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy of Thienopyrimidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N-(2-(2,4-dioxo...) | Pseudomonas aeruginosa | 8 µg/mL |
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways related to cancer and bacterial growth.
- Signal Transduction Modulation : Compounds affecting the Akt pathway can lead to apoptosis in cancer cells.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may play a role in their therapeutic effects against oxidative stress-related diseases.
Study on Hepatocellular Carcinoma
A study evaluated the effects of a thienopyrimidine derivative on hepatocellular carcinoma (HCC). The results indicated that the compound reduced tumor size and improved survival rates in animal models by inhibiting cell proliferation and inducing apoptosis through the Akt signaling pathway .
Clinical Trials
Clinical trials involving similar compounds such as Firsocostat have shown promising results in reducing hepatic steatosis and improving insulin sensitivity in patients with non-alcoholic steatohepatitis (NASH). These findings suggest that the compound may have therapeutic applications in metabolic disorders as well .
Q & A
Q. How should researchers handle conflicting spectral data (e.g., NMR shifts) during structural elucidation?
- Troubleshooting :
Re-measure in Deuterated Solvents : Ensure solvent peaks do not overlap with compound signals.
2D NMR : Use COSY, HSQC, or NOESY to resolve ambiguous proton-carbon correlations .
Q. What cross-disciplinary methods enhance the compound’s therapeutic potential?
- Integration :
- Flow Chemistry : Improve reaction scalability and reproducibility (e.g., continuous-flow synthesis of intermediates) .
- AI-Driven Drug Design : Apply machine learning to predict novel derivatives with improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
